molecular formula C20H11N3O5 B11496449 2-amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

2-amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B11496449
M. Wt: 373.3 g/mol
InChI Key: IKFJDPLWPZJNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound belonging to the chromene family. Chromenes are oxygenated heterocyclic compounds known for their diverse biological activities and therapeutic applications. This particular compound features a nitrophenyl group, an amino group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves multi-component reactions (MCRs). One common method is the one-pot synthesis, where malononitrile, aldehyde, and dimedone react in the presence of a catalyst. For instance, a mixture of 3,5-cyclohexanedione, 4-nitrobenzaldehyde, malononitrile, and 4-(dimethylamino)pyridine (DMAP) in ethanol is refluxed for 2-3 hours and then cooled to room temperature .

Industrial Production Methods

Industrial production of this compound can leverage green chemistry principles, such as using environmentally benign catalysts like amine-functionalized silica magnetic nanoparticles. These catalysts facilitate the one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyran derivatives under solvent-free conditions, enhancing yield and purity while minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include malononitrile, aldehydes, dimedone, and catalysts like DMAP, AlCl3, and amine-functionalized silica magnetic nanoparticles. Reaction conditions often involve refluxing in ethanol or performing reactions under solvent-free conditions at room temperature .

Major Products Formed

Major products from these reactions include various substituted chromene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile involves interaction with molecular targets and pathways. For instance, its antiproliferative activity is related to the disruption of tubulin polymerization, blocking cell division during the metaphase stage . This mechanism is crucial for its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C20H11N3O5

Molecular Weight

373.3 g/mol

IUPAC Name

2-amino-4-(4-nitrophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile

InChI

InChI=1S/C20H11N3O5/c21-9-14-15(10-5-7-11(8-6-10)23(26)27)16-17(24)12-3-1-2-4-13(12)18(25)19(16)28-20(14)22/h1-8,15H,22H2

InChI Key

IKFJDPLWPZJNGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC=C(C=C4)[N+](=O)[O-])C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.